molecular formula C8H4FNO4 B12989551 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B12989551
M. Wt: 197.12 g/mol
InChI Key: GOOGSUCZKCUECV-UHFFFAOYSA-N
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Description

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorine atom at the 4th position, an oxo group at the 2nd position, and a carboxylic acid group at the 6th position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using a base such as sodium hydroxide to yield the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

    2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: Lacks the fluorine atom at the 4th position.

    4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid: Has the carboxylic acid group at the 7th position instead of the 6th.

Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

4-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C8H4FNO4/c9-4-1-3(7(11)12)2-5-6(4)10-8(13)14-5/h1-2H,(H,10,13)(H,11,12)

InChI Key

GOOGSUCZKCUECV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=O)N2)F)C(=O)O

Origin of Product

United States

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